molecular formula C8H13NO2 B2442075 Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate CAS No. 106375-89-7

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B2442075
CAS No.: 106375-89-7
M. Wt: 155.197
InChI Key: WHPSVTSVFKKIFQ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is a seven-membered heterocyclic compound containing a nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. Azepines are of significant interest in medicinal chemistry due to their potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate can lead to the formation of azepine derivatives . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. One-pot synthesis methods are often employed to streamline the process and reduce the number of purification steps required .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce fully saturated azepine analogs .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds contain a similar seven-membered ring structure but with different substituents and pharmacological properties.

    Oxazepines: These compounds have an oxygen atom in the ring instead of nitrogen.

    Thiazepines: These compounds contain a sulfur atom in the ring.

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific ring structure and the presence of a carboxylic acid methyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydroazepine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSVTSVFKKIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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